Methyl 2-(chloromethyl)-4-cyanobenzoate

Description

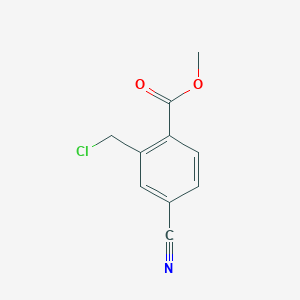

Methyl 2-(chloromethyl)-4-cyanobenzoate is a substituted benzoate ester with a chloromethyl (-CH₂Cl) group at the 2-position and a cyano (-CN) group at the 4-position of the benzene ring. This structure confers unique reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C10H8ClNO2 |

|---|---|

Molecular Weight |

209.63 g/mol |

IUPAC Name |

methyl 2-(chloromethyl)-4-cyanobenzoate |

InChI |

InChI=1S/C10H8ClNO2/c1-14-10(13)9-3-2-7(6-12)4-8(9)5-11/h2-4H,5H2,1H3 |

InChI Key |

WMDCKQHTSGVFFU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C#N)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(chloromethyl)-4-cyanobenzoate typically involves the chloromethylation of methyl 4-cyanobenzoate. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chloromethylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(chloromethyl)-4-cyanobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.

Major Products:

Substitution Reactions: Products depend on the nucleophile used; for example, reaction with potassium cyanide yields a nitrile derivative.

Hydrolysis: The major products are 4-cyanobenzoic acid and methanol.

Scientific Research Applications

Methyl 2-(chloromethyl)-4-cyanobenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its potential biological activity.

Material Science: It can be used in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-(chloromethyl)-4-cyanobenzoate involves its reactivity towards nucleophiles and its ability to undergo various chemical transformations. The chloromethyl group is particularly reactive, allowing the compound to participate in substitution reactions that modify its structure and properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares methyl 2-(chloromethyl)-4-cyanobenzoate with structurally related esters:

Key Observations:

- Substituent Effects: The chloromethyl group at the 2-position in the target compound introduces steric hindrance and electrophilic character, distinguishing it from methyl 4-cyanobenzoate (which lacks steric bulk). This difference may influence reaction pathways, such as nucleophilic substitution at the chloromethyl site .

- Electronic Properties: The electron-withdrawing cyano group at the 4-position enhances the electrophilicity of the aromatic ring, similar to nitro groups in methyl 2-chloro-4-(cyanomethyl)-5-nitrobenzoate. However, the nitro group in the latter compound increases oxidative instability .

- Synthetic Utility: Methyl 4-cyanobenzoate (CAS 1129-35-7) is widely used in coupling reactions due to its unhindered para-substitution, whereas the target compound’s 2-chloromethyl group may favor regioselective alkylation or elimination reactions .

Physicochemical Properties

Limited data are available for the target compound, but comparisons can be inferred:

- Solubility: Methyl 4-cyanobenzoate exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), while the chloromethyl group in the target compound may reduce solubility due to increased hydrophobicity .

- Stability : Chloromethyl groups are prone to hydrolysis under basic conditions, a property shared with bis(chloromethyl) ether (CAS 542-88-1), which is highly reactive and toxic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.